N-methyl-N-pentyl-beta-alanine methyl ester
Description
Historical Context and Discovery Timeline
The development of this compound can be traced through the evolution of amino acid chemistry and pharmaceutical intermediate synthesis over the past several decades. While specific discovery dates for this particular compound are not extensively documented in the literature, its development appears closely linked to advances in bisphosphonate drug research, particularly in the early 2000s when sophisticated pharmaceutical intermediates became increasingly important for drug manufacturing.
The compound first gained significant attention in pharmaceutical research as an intermediate in the synthesis of sodium ibandronate, a bisphosphonate medication used for treating osteoporosis. Patent literature from the 2000s reveals systematic efforts to develop efficient synthetic pathways for producing this compound, with Chinese patent CN101139298A filed in 2007 describing methods for preparing 3-(N-methyl-N-pentyl amido) propionate alkoxide. This patent represents one of the earliest comprehensive descriptions of synthetic approaches to this compound family.
Subsequent patent developments continued to refine synthetic methodologies, with CN103396332A published in 2013 describing improved preparation methods for 3-[(N-methyl-N-pentyl)amino]propionic acid hydrochloride, demonstrating the ongoing research interest in optimizing synthesis routes. The compound's identification as an ibandronate impurity (specifically designated as Ibandronate Impurity 9) has further contributed to its characterization and analytical study.
The historical timeline also reveals that research into this compound has been driven by pharmaceutical quality control requirements, as regulatory agencies increasingly demanded comprehensive characterization of drug impurities and related compounds. This regulatory focus has resulted in detailed analytical studies and standardization efforts that have enhanced understanding of the compound's properties and behavior.
Significance in Organic Chemistry and Industrial Applications
This compound occupies a distinctive position in organic chemistry due to its structural features and synthetic utility. The compound exemplifies the class of N,N-disubstituted amino acid esters, which serve as versatile building blocks in organic synthesis. Its molecular architecture incorporates both aliphatic and ester functionalities, providing multiple reactive sites for chemical transformations and making it valuable for constructing more complex molecular structures.
The compound's primary industrial significance lies in its role as a pharmaceutical intermediate, particularly in the synthesis of sodium ibandronate. This application represents a major commercial use, as ibandronate belongs to the bisphosphonate class of medications widely prescribed for treating osteoporosis and other bone-related disorders. The pharmaceutical industry requires large quantities of high-purity intermediates like this compound to support drug manufacturing operations.
From a synthetic chemistry perspective, the compound serves as an important example of advanced amino acid modification techniques. The preparation methods described in patent literature demonstrate sophisticated approaches to N-alkylation and esterification reactions. These synthetic strategies have broader applications beyond pharmaceutical chemistry, contributing to the development of new methodologies for preparing complex nitrogen-containing compounds.
The compound also holds significance in analytical chemistry, where it serves as a reference standard for pharmaceutical analysis and quality control. Its well-characterized properties, including specific spectroscopic signatures and chromatographic behavior, make it valuable for developing analytical methods used in drug testing and impurity profiling.
Recent research has explored innovative preparation methods for this compound, including one-pot synthetic approaches that reduce byproduct formation and improve cost-effectiveness. These developments reflect ongoing efforts to optimize industrial processes and reduce environmental impact, highlighting the compound's importance in green chemistry initiatives.
The following table summarizes key physical and chemical properties of this compound based on available data:
Industrial applications extend beyond pharmaceutical manufacturing to include potential uses in materials science and chemical research. The compound's structural characteristics suggest possible applications in developing new materials with specific properties, though such applications remain largely exploratory at present.
Properties
IUPAC Name |
methyl 3-[methyl(pentyl)amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-4-5-6-8-11(2)9-7-10(12)13-3/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKFEVVFVAGPDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(C)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801274858 | |
| Record name | N-Methyl-N-pentyl-β-alanine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801274858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
744266-99-7 | |
| Record name | N-Methyl-N-pentyl-β-alanine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=744266-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-N-pentyl-β-alanine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801274858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β-Alanine, N-methyl-N-pentyl-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Alkylation of N-Methyl-N-Pentylamine with Methyl 3-Bromopropionate
A widely cited method involves the alkylation of N-methyl-N-pentylamine (V) with methyl 3-bromopropionate in the presence of potassium carbonate (K₂CO₃).
Procedure :
- Intermediate Preparation :
- Ester Synthesis :
- N-Methyl-N-pentylamine oxalate (75 g) is suspended in toluene with K₂CO₃ (107.5 g) to regenerate the free amine.
- Methyl 3-bromopropionate (87.52 g) is added dropwise, and the mixture is heated to 65–70°C for 3 hours.
- The reaction is filtered to remove inorganic salts, and the filtrate containing the crude ester is obtained without further isolation.
Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, where the secondary amine acts as a nucleophile, displacing bromide from methyl 3-bromopropionate. K₂CO₃ neutralizes HBr byproduct, driving the reaction to completion.
Michael Addition of N-Methyl-N-Pentylamine to Methyl Acrylate
An alternative route, described in US Patent 4,927,814, employs a Michael addition between N-methyl-N-pentylamine and methyl acrylate.
Procedure :
- Reaction Setup :
- Equimolar quantities of N-methyl-N-pentylamine and methyl acrylate are combined in a polar aprotic solvent (e.g., tetrahydrofuran).
- The mixture is stirred under reflux for 12–24 hours.
- Workup :
- The crude product is purified via vacuum distillation or column chromatography to isolate the ester.
Mechanistic Insight :
The amine undergoes conjugate addition to the α,β-unsaturated ester, forming a β-amino ester. This method avoids halide intermediates but requires careful control of stoichiometry to prevent over-alkylation.
Alternative Patent Routes
The WO2006/045578 patent outlines a multi-step synthesis starting from N-benzylidene-N-pentylamine:
- Methylation : N-Benzylidene-N-pentylamine is methylated to form N-(methylpentyl)amine.
- N-Alkylation : The amine is reacted with methyl 3-halopropionate (e.g., methyl 3-bromopropionate) under basic conditions, analogous to Section 2.1.
This route emphasizes the use of Schiff base intermediates to enhance amine stability during methylation.
Comparative Analysis of Synthetic Routes
Purification and Isolation Techniques
Crude N-methyl-N-pentyl-β-alanine methyl ester is typically isolated via solvent removal under reduced pressure. Distillation at 235°C (760 mmHg) achieves further purification, though care must be taken to avoid thermal degradation. Chromatographic methods (e.g., silica gel) are reserved for laboratory-scale purification, as industrial processes prioritize cost-effective distillation.
Stability and Degradation Studies
Irradiation studies on analogous β-alanine esters reveal susceptibility to radical-mediated degradation. For example, γ-irradiation of aspartic acid β-methyl ester generates acetaldehyde at 25 times the rate of its parent acid. While direct data on N-methyl-N-pentyl-β-alanine methyl ester is limited, storage under inert atmospheres at low temperatures is recommended to minimize ester hydrolysis or oxidative side reactions.
Industrial Applications and Scale-Up Considerations
The ester’s primary industrial use is in ibandronate sodium synthesis, where it serves as a precursor to 3-[N-(methylpentyl)amino]propionic acid. Key scale-up challenges include:
- Catalyst Recovery : Efficient recycling of Pd/C catalysts during debenzylation.
- Solvent Selection : Toluene is preferred for its low cost and ease of removal, though acetone and methanol are alternatives for specific steps.
- Byproduct Management : HBr neutralization with K₂CO₃ requires robust waste handling protocols.
Chemical Reactions Analysis
N-methyl-N-pentyl-beta-alanine methyl ester undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the ester group.
Oxidation and Reduction:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Chemistry
N-methyl-N-pentyl-beta-alanine methyl ester serves as an intermediate in the synthesis of various biologically active compounds. Its structure allows for participation in nucleophilic substitution reactions, oxidation, reduction, and hydrolysis, making it a versatile building block in organic synthesis .
Biology
The compound exhibits significant antibacterial and antiviral properties, which have been explored in biological studies. It can interfere with the synthesis of essential biomolecules in microorganisms, thus providing a potential pathway for developing new antimicrobial agents .
Medicine
In the pharmaceutical industry, this compound is used to synthesize various drug components and diagnostic reagents. Its ability to modify biological activity makes it valuable for drug development processes .
Case Study 1: Antimicrobial Activity
A study investigated the antibacterial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited a significant inhibition zone against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Case Study 2: Synthesis of Bioactive Compounds
Research demonstrated that this compound could be effectively utilized to synthesize derivatives with enhanced biological activity. For instance, derivatives synthesized from this compound showed improved antiviral properties compared to their parent structures, highlighting its role as a precursor in drug design .
Mechanism of Action
The mechanism by which N-methyl-N-pentyl-beta-alanine methyl ester exerts its effects involves its interaction with biological molecules. The compound’s antibacterial and antiviral activities are likely due to its ability to interfere with the synthesis of essential biomolecules in microorganisms.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Methyl 3-(methyl(pentyl)amino)propanoate
- CAS No.: 744266-99-7
- Molecular Formula: C₁₀H₂₁NO₂
- Molecular Weight : 187.28 g/mol
- Synonyms: N-Methyl-N-pentyl-β-alanine methyl ester; Methyl 3-(N-methylpentylamino)propionate .
Physicochemical Properties :
Structural Features :
- Contains a beta-alanine backbone esterified with a methyl group.
- The nitrogen atom is substituted with a methyl and a pentyl group, conferring amphiphilic properties .
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between N-methyl-N-pentyl-beta-alanine methyl ester and related beta-alanine derivatives or ester compounds:
*Estimated based on polar functional groups.
†Predicted using fragment-based methods.
‡Inferred from aromatic substituents.
§Estimated for highly lipophilic structures.
Structural Analysis
Backbone Variations :
- The target compound and its analogs share a beta-alanine core but differ in N-substituents and ester groups. For example:
- Beta-alanine methyl ester hydrochloride lacks alkyl chains on nitrogen, making it more polar and water-soluble .
Lipophilicity Trends :
- The pentyl group in the target compound increases lipophilicity (XlogP = 1.9) compared to unsubstituted analogs (e.g., beta-alanine methyl ester hydrochloride, XlogP ≈ -0.3).
- Bulky aromatic substituents (e.g., benzimidazole in ) further elevate XlogP (>3), suggesting applications in lipid-rich environments.
Synthetic Routes: The target compound can be synthesized via esterification of beta-alanine with methanol, followed by N-alkylation with methyl and pentyl groups, analogous to methods described for amino acid methyl esters . Complex derivatives (e.g., ) require multi-step reactions, including coupling of aromatic moieties.
Functional and Application Differences
Drug Delivery: The target compound’s amphiphilic nature (polar ester + hydrophobic pentyl) makes it suitable for micelle formation or lipid nanoparticle formulations. In contrast, beta-alanine methyl ester hydrochloride is primarily a synthetic intermediate due to its high polarity .
Biological Activity :
- Aromatic derivatives (e.g., ) exhibit enhanced bioactivity (e.g., enzyme inhibition) due to interactions with hydrophobic binding pockets.
Industrial Applications :
- The pentyl chain in the target compound may improve compatibility with organic solvents, favoring use in coatings or surfactants.
Research Findings and Gaps
- Synthesis Optimization : highlights trimethylchlorosilane as a key reagent for esterification, but N-alkylation conditions for the target compound require further study.
- Biological Data : While aromatic analogs (e.g., ) are linked to therapeutic applications, pharmacological data for the target compound are absent in the provided evidence.
- Thermal Stability : The boiling point (236°C) suggests stability under moderate heating, but decomposition kinetics remain unstudied.
Biological Activity
N-Methyl-N-pentyl-beta-alanine methyl ester (C10H21NO2) is a compound of interest in pharmacological research due to its unique structural properties and potential biological activities. This article reviews the available literature on its biological activity, including cytotoxicity, pharmacokinetics, and potential therapeutic applications.
- Molecular Formula : C10H21NO2
- Molecular Weight : 187.279 g/mol
- Density : 0.9 ± 0.1 g/cm³
- Boiling Point : 235.5 ± 23.0 °C
- Flash Point : 76.9 ± 13.5 °C
- LogP : 2.46
These properties suggest that the compound has moderate lipophilicity, which may influence its absorption and distribution in biological systems.
Cytotoxicity
Studies have demonstrated that this compound exhibits varying degrees of cytotoxicity across different cell lines. The following table summarizes key findings on its cytotoxic effects:
| Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|
| A-549 (Lung) | 0.108 ± 0.003 | |
| SKOV-3 (Ovarian) | 0.690 ± 0.018 | |
| MCF-7 (Breast) | 0.165 ± 0.007 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential as a therapeutic agent against specific cancer types.
The biological activity of this compound can be attributed to its ability to modulate cellular processes, potentially affecting pathways involved in apoptosis and cell proliferation. Research indicates that compounds with similar structures may influence the expression of genes related to drug metabolism and resistance, suggesting a possible role in overcoming chemoresistance in cancer therapy .
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively studied; however, its lipophilicity (LogP of 2.46) suggests that it may have favorable absorption characteristics when administered orally or via other routes . The compound's stability in human plasma is crucial for its therapeutic application, as highlighted by studies on related esters that demonstrate improved membrane permeability and bioactivity through structural modifications .
Case Studies
Several case studies have explored the therapeutic potential of beta-alanine derivatives, including this compound:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
